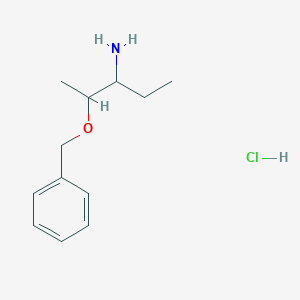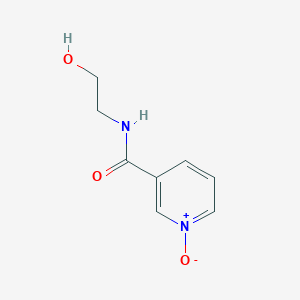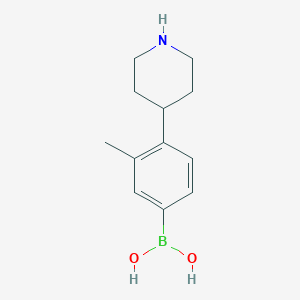
(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide. The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under mild temperatures .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
4-Piperidinylphenylboronic acid: A similar compound with a piperidine ring attached to the phenyl ring.
Uniqueness: This structural complexity allows for more diverse chemical transformations and applications compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C12H18BNO2 |
|---|---|
Poids moléculaire |
219.09 g/mol |
Nom IUPAC |
(3-methyl-4-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-9-8-11(13(15)16)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14-16H,4-7H2,1H3 |
Clé InChI |
OTEHNTHCYXUHME-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C2CCNCC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





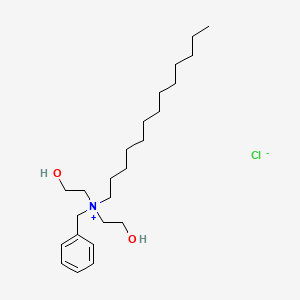
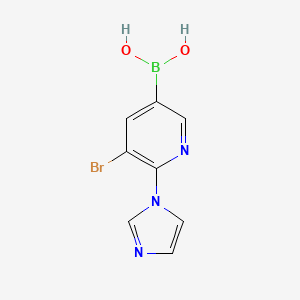

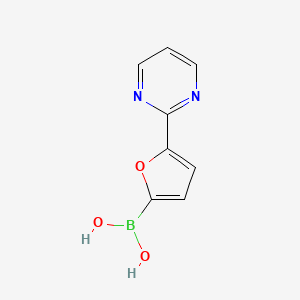

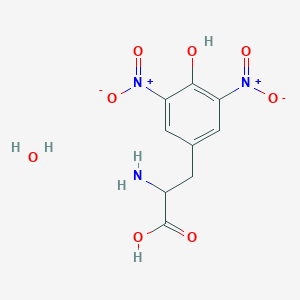
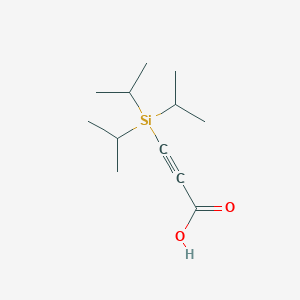
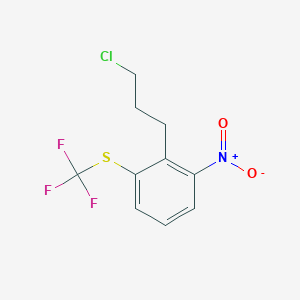
![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)
